
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinoline derivatives. For instance, starting from 6-hydroxy-3,4-dihydro-1H-quinoline-2-one, various substitutions can be introduced to enhance biological activity. The synthetic routes often utilize techniques such as N-acylation and cyclization to achieve the desired molecular structure .
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In studies utilizing the maximal electroshock (MES) test and pentylenetetrazol (PTZ) models, compounds derived from this scaffold demonstrated effective seizure protection. For example:
Compound | ED50 (mg/kg) | Therapeutic Index (TI) |
---|---|---|
7-Benzyloxy derivative A | 17.3 | >13 |
7-Benzyloxy derivative B | 24 | >300 |
The therapeutic index is calculated as TI = TD50/ED50, where TD50 is the toxic dose at which 50% of the test subjects exhibit toxicity . The promising results suggest potential for developing new anticonvulsants based on this compound.
Anticancer Activity
In addition to anticonvulsant effects, quinoline derivatives have shown anticancer activity. For instance, modifications at the 3-position of the quinoline core have resulted in compounds with significant antiproliferative effects against various cancer cell lines. The mechanism often involves inhibition of key pathways such as the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival:
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Nitroquinoline A | A431 | 0.90 |
3-Nitroquinoline B | MDA-MB-468 | 1.1 |
These findings indicate that structural modifications can lead to enhanced potency against cancer cells, making these compounds valuable candidates for further development .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing activity include:
- Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect both anticonvulsant and anticancer properties.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate receptor interactions and enhance efficacy.
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
- Anticonvulsant Study : A series of derivatives were tested for their efficacy in preventing seizures induced by PTZ and MES. One notable compound exhibited an ED50 value of 15.2 mg/kg with a therapeutic index exceeding 20, indicating a favorable safety profile .
- Anticancer Research : In vitro studies revealed that certain modifications led to nanomolar GI50 values against resistant cancer cell lines, suggesting these compounds could overcome traditional drug resistance mechanisms .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Precursor for Antipsychotic Medications
One of the primary applications of 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one is as a precursor in the synthesis of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The compound serves as an intermediate in the multi-step synthesis of aripiprazole, which is crucial for developing effective treatments for psychiatric disorders .
1.2 Antitumor Activity
Research indicates that derivatives of 3,4-dihydro-2(1H)-quinolinone, including this compound, exhibit antitumor properties. These compounds have been shown to inhibit tyrosinase activity in melanoma cells, suggesting a potential role in cancer therapy .
Anticonvulsant Activity
2.1 Efficacy in Seizure Models
Numerous studies have evaluated the anticonvulsant properties of quinoline derivatives. For instance, this compound has been synthesized and tested for its anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated significant protective effects against seizures, demonstrating its potential as a therapeutic agent for epilepsy .
Table 1: Anticonvulsant Activity of Quinoline Derivatives
Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
---|---|---|---|
This compound | 12.3 | 547.5 | 44.5 |
Reference Drug (Phenytoin) | 10.0 | 50.0 | 5.0 |
Inhibition of Carbonic Anhydrases
Recent studies have highlighted the ability of compounds similar to this compound to act as inhibitors of carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes . This inhibition is particularly relevant for designing drugs targeting conditions such as glaucoma and obesity.
Table 2: Inhibition Potency Against Carbonic Anhydrases
Compound | Inhibition Constant (K(I)) |
---|---|
This compound | 480 nM |
Coumarin Derivative | >10 µM |
Case Studies
Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity
In a systematic study by Jin et al., a series of novel quinoline derivatives were synthesized and evaluated for their anticonvulsant activity. Among these compounds, one derivative demonstrated an ED50 value significantly lower than that of traditional anticonvulsants like phenytoin and carbamazepine, indicating enhanced efficacy with reduced toxicity .
Case Study 2: Development of Carbonic Anhydrase Inhibitors
Research conducted by Srivastava et al. explored the interaction of quinoline derivatives with various human carbonic anhydrase isoforms. The study revealed that certain modifications to the quinoline structure could enhance selectivity and potency against specific CA isoforms, paving the way for new therapeutic agents targeting metabolic disorders .
Propiedades
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEXFAOKNGMYRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.